molecular formula C9H10ClFO2 B8032975 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol

3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol

Cat. No.: B8032975
M. Wt: 204.62 g/mol
InChI Key: MEFMVCABDROQQT-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol is an aromatic compound that features a phenol group substituted with chlorine, fluorine, and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol typically involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms onto the phenol ring.

    Etherification: Formation of the isopropoxy group through a nucleophilic substitution reaction.

A common synthetic route involves the reaction of 3-chloro-5-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The halogen atoms can be reduced under specific conditions.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the isopropoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(propan-2-yloxy)phenol
  • 2-Chloro-5-(propan-2-yloxy)phenol
  • 2-Fluoro-4-(propan-2-yloxy)phenol

Uniqueness

3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol is unique due to the specific arrangement of chlorine, fluorine, and isopropoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-5-fluoro-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFMVCABDROQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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